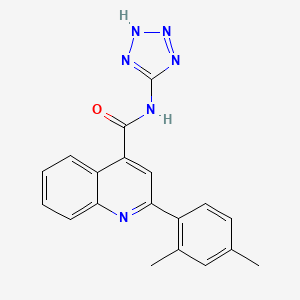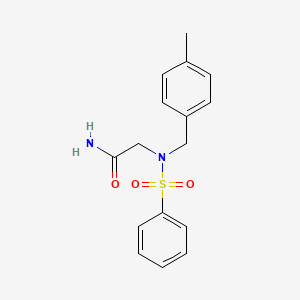![molecular formula C19H19N3O3 B5730179 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H21N3O3, and is commonly referred to as "NPPA." The purpose of
Applications De Recherche Scientifique
3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme activity, and receptor-ligand interactions. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Mécanisme D'action
The mechanism of action of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the covalent modification of proteins through the formation of a Michael adduct with cysteine residues. This modification can lead to changes in protein function and activity, which can be studied using a variety of biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide depend on the specific protein or enzyme being studied. However, in general, this compound has been shown to inhibit protein function and activity through covalent modification of cysteine residues. This inhibition can be reversible or irreversible depending on the specific conditions of the experiment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide in lab experiments is its specificity for cysteine residues. This allows for the selective modification of specific proteins or enzymes, which can be useful for studying their function and activity. However, one of the limitations of this compound is its potential for non-specific modification of other amino acid residues, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the study of its potential applications in drug discovery and development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on different proteins and enzymes.
Méthodes De Synthèse
The synthesis of 3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide involves the reaction of 3-nitrobenzaldehyde and 4-(1-pyrrolidinyl)aniline in the presence of a catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(4-pyrrolidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-19(11-6-15-4-3-5-18(14-15)22(24)25)20-16-7-9-17(10-8-16)21-12-1-2-13-21/h3-11,14H,1-2,12-13H2,(H,20,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPJGGAKYBDADR-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5730135.png)


![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)
